7-Hydroxyisobenzofuran-1(3H)-one
Description
Historical Discovery and Nomenclature
The historical development of 7-hydroxyisobenzofuran-1(3H)-one as a recognized chemical entity spans several decades of natural product research and synthetic organic chemistry. The compound was first identified in natural systems through investigations of arthropod chemical ecology, particularly in studies of Oulenzia species belonging to the Astigmata order. This initial discovery marked a significant milestone, as researchers noted that while the compound was previously known as a medical material, this represented the first documented example of its natural occurrence.
The nomenclature of this compound reflects the systematic naming conventions established for benzofuran derivatives and lactone-containing heterocycles. The compound is most commonly referred to by its primary name, this compound, though it is frequently encountered in the literature under the simplified designation 7-hydroxyphthalide. This dual nomenclature system has created some complexity in the literature, as different research groups have employed varying naming conventions depending on their specific research focus and the chemical context of their investigations.
Subsequent research revealed important aspects of the compound's natural occurrence that challenged initial assumptions about its biological significance. Detailed investigations using time series analysis and controlled storage conditions demonstrated that 7-hydroxyphthalide often results from post-extraction chemical transformation of gamma-acaridial rather than being a native component of biological secretions. This finding necessitated careful reevaluation of previous reports and established new protocols for distinguishing between naturally occurring compounds and extraction artifacts in chemical ecology studies.
Structural Classification within Phthalides
This compound belongs to the extensive family of phthalide compounds, which represent a class of unique chemical structures characterized by their benzofuran lactone core and diverse substitution patterns. Phthalides are naturally distributed across numerous plant species and have been utilized as herbal treatments for various ailments throughout Asia, Europe, and North America for centuries. The structural diversity within this compound class has led to intensive research efforts focused on understanding their biological activities and potential therapeutic applications.
The phthalide family encompasses compounds such as ligustilide, butylphthalide, and butyldenephthalide, which have demonstrated multiple bioactivities in pharmaceutical research and development. These compounds share the fundamental isobenzofuran-1(3H)-one backbone that defines the phthalide structural class, but differ significantly in their substitution patterns and stereochemical configurations. The positioning of functional groups, particularly hydroxyl substituents, plays a crucial role in determining both the chemical reactivity and biological activity of individual phthalide derivatives.
Within the broader classification system, this compound is specifically categorized as a member of the 2-benzofurans, representing compounds that contain the characteristic fused benzene-furan ring system. The compound's structural features include an oxo group at the 1-position and a hydroxyl group at the 7-position of the benzofuran framework, creating a unique electronic environment that influences its chemical behavior and potential interactions with biological targets. This substitution pattern distinguishes it from other hydroxylated phthalides, such as 3-hydroxyisobenzofuran-1(3H)-one, which bears the hydroxyl substituent at a different position and exhibits correspondingly different chemical and biological properties.
Chemical Registry Information and Identifiers
The chemical registry information for this compound provides essential identification data for researchers and regulatory agencies worldwide. The compound is assigned Chemical Abstracts Service registry number 3956-91-0, which serves as its primary identifier in chemical databases and regulatory documentation. This CAS number enables unambiguous identification of the compound across different nomenclature systems and ensures accurate communication within the global chemical community.
In the PubChem chemical database, this compound is catalogued under Compound Identifier 11829616, providing researchers with access to comprehensive structural, physical, and chemical property data. The database entry includes multiple synonyms that reflect the various naming conventions employed in different research contexts, including this compound, 7-hydroxyphthalide, 7-hydroxy-1(3H)-isobenzofuranone, and 7-HYDROXY-3H-2-BENZOFURAN-1-ONE.
The International Union of Pure and Applied Chemistry name for the compound is systematically designated as 7-hydroxy-3H-2-benzofuran-1-one, which precisely describes the molecular structure according to established nomenclature rules. Additional chemical identifiers include the InChI designation InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2 and the corresponding InChI Key PTWPWUVEQZXOFJ-UHFFFAOYSA-N, which provide computer-readable representations of the molecular structure for use in chemical informatics applications.
The compound has also been assigned several specialized database identifiers, including ChEBI ID CHEBI:198114, DSSTox Substance ID DTXSID20473979, Metabolomics Workbench ID 118577, and Nikkaji Number J1.514.648F. These identifiers facilitate cross-referencing across different specialized chemical and biological databases, enabling comprehensive literature searches and data integration across multiple research platforms.
Chemical Formula and Molecular Weight Analysis
This compound possesses the molecular formula C8H6O3, which defines its elemental composition and provides the foundation for understanding its chemical properties and potential reactivity patterns. This molecular formula indicates that the compound contains eight carbon atoms, six hydrogen atoms, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines its unique chemical behavior and biological activity profile.
The molecular weight of this compound is precisely calculated as 150.13 grams per mole, a value that has been consistently reported across multiple authoritative chemical databases and research publications. This molecular weight places the compound within the range typical of small organic molecules with potential pharmaceutical applications, while remaining sufficiently compact to exhibit favorable pharmacokinetic properties in biological systems.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H6O3 | |
| Molecular Weight | 150.13 g/mol | |
| CAS Registry Number | 3956-91-0 | |
| PubChem CID | 11829616 |
The structural analysis reveals that the three oxygen atoms in the molecule serve distinct chemical functions within the benzofuran lactone framework. Two oxygen atoms participate in the lactone carbonyl and ether linkage that defines the core isobenzofuran-1(3H)-one structure, while the third oxygen atom forms the hydroxyl substituent at the 7-position. This arrangement creates multiple sites for potential chemical modification and biological interaction, contributing to the compound's versatility as both a synthetic intermediate and a biologically active molecule.
Computational analysis of the molecular structure indicates specific geometric parameters that influence the compound's chemical behavior. The planarity of the benzofuran ring system, combined with the electron-withdrawing effects of the lactone carbonyl and the electron-donating properties of the hydroxyl substituent, creates a unique electronic environment that affects both chemical reactivity and intermolecular interactions. These structural features contribute to the compound's ability to participate in various chemical transformations and its potential for forming specific interactions with biological macromolecules.
Properties
IUPAC Name |
7-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWPWUVEQZXOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473979 | |
| Record name | 7-hydroxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3956-91-0 | |
| Record name | 7-hydroxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination with N-Bromosuccinimide (NBS)
In a representative procedure, isobenzofuran-1(3H)-one (1 mmol) is reacted with NBS (1.2 mmol) and azobisisobutyronitrile (AIBN, 0.2 mmol) in carbon tetrachloride under reflux. The reaction typically completes within 4–6 hours, yielding 3-bromoisobenzofuran-1(3H)-one at 85% efficiency. The use of AIBN as a radical initiator ensures regioselective bromination at the 3-position, avoiding side reactions at the 7-position.
Hydrolysis to this compound
The brominated intermediate is subsequently hydrolyzed in aqueous medium. Refluxing 3-bromoisobenzofuran-1(3H)-one in water for 2 hours facilitates nucleophilic substitution, replacing the bromine atom with a hydroxyl group. This step achieves an 88% yield of this compound. The reaction’s simplicity and avoidance of harsh acids make it scalable for industrial applications.
Table 1: Bromination-Hydrolysis Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| NBS Equivalents | 1.2 | 85 |
| Hydrolysis Time (h) | 2 | 88 |
| Temperature (°C) | 100 (reflux) | 88 |
Acid-Catalyzed Cyclization of Phthalaldehydic Acid
Solid acid catalysts, such as sulfuric acid immobilized on silica (H₂SO₄-SiO₂), enable solvent-free cyclization of phthalaldehydic acid (2-carboxybenzaldehyde) with aryl ketones. This method emphasizes green chemistry principles by eliminating organic solvents.
Reaction Mechanism
The process involves two sequential steps:
-
Aldol Condensation : Phthalaldehydic acid reacts with acetophenone derivatives via acid-catalyzed aldol addition, forming a β-hydroxy ketone intermediate.
-
Lactonization : Intramolecular esterification of the intermediate yields the isobenzofuranone ring, with the hydroxyl group positioned at C7 due to electronic effects of the aryl substituents.
| Catalyst Loading (g) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.05 | 120 | 2 | 82 |
| 0.10 | 120 | 2 | 79 |
| 0.05 | 130 | 2 | 80 |
Friedel-Crafts Alkylation with Indoles
3-Hydroxyisobenzofuran-1(3H)-one serves as a substrate for Friedel-Crafts alkylation, enabling the synthesis of 3-indolyl-substituted phthalides. While this method primarily targets C3-functionalized derivatives, the hydroxylation of intermediates can indirectly access 7-hydroxy variants.
Catalytic System
A mixture of 3-hydroxyisobenzofuran-1(3H)-one (1 mmol), indole derivatives (1.2 mmol), and TsOH·H₂O (2 mol%) in chloroform at ambient temperature produces 3-indolyl phthalides in up to 96% yield. The reaction’s mild conditions preserve the hydroxyl group’s integrity, allowing post-functionalization at C7.
One-Pot Synthesis via Claisen Condensation
Methyl acetoacetate and bis(4-chlorophenyl)but-2-ene-1,4-dione undergo Claisen condensation in the presence of K₂CO₃ and Pd(PPh₃)₄, forming 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one (JVPH-3). This one-pot method highlights the versatility of transition metal catalysis in constructing complex isobenzofuranones.
Key Steps :
-
Cross-Coupling : Palladium-mediated coupling installs aryl groups at C3 and C5.
-
Lactonization : Spontaneous cyclization under basic conditions forms the fused ring system.
Hydroxylation via Microbial Metabolism
Penicillium species metabolize phthalide derivatives to produce 3-butyl-7-hydroxyphthalide, as demonstrated in fungal fermentation studies. While yields are modest (41% after recrystallization), this biocatalytic approach offers enantioselectivity, producing (R)- and (S)-enantiomers with 92% ee .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phthalides.
Scientific Research Applications
Medicinal Applications
Anticancer Properties
One of the most notable applications of 7-Hydroxyisobenzofuran-1(3H)-one is its potential as an anticancer agent. Research has indicated that derivatives of isobenzofuran-1(3H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the efficacy of 3-butylidene isobenzofuran-1(3H)-one in treating glioblastoma multiforme and breast cancer, demonstrating significant inhibition of tumor growth .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the disruption of cellular processes such as apoptosis and cell cycle regulation. The compound has been shown to induce mitochondrial dysfunction in certain cancer cells, leading to programmed cell death .
Case Study: Leishmania Inhibition
Another study investigated the compound's derivative, JVPH3, which was found to inhibit topoisomerase II in Leishmania donovani, a parasite responsible for leishmaniasis. The treatment resulted in significant alterations in mitochondrial architecture and function, indicating potential therapeutic applications against parasitic infections .
Material Science Applications
Optical Properties
This compound derivatives have also been explored for their optical properties. The presence of multiple π electrons within the structure contributes to interesting nonlinear optical behaviors. These properties make them suitable candidates for applications in electro-optical devices and optical modulators .
Synthesis Approaches
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound derivatives. For example, a one-pot synthesis method using solid acid catalysts has been developed, yielding high purity and efficiency while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 7-Hydroxyisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of certain fungi by interfering with their cell wall synthesis . Additionally, it may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
3-Butyl-7-hydroxyphthalide: Another phthalide derivative with similar biological activities.
Isopatulin: A related compound with antifungal properties.
Cyclopenin and Cyclopeptine: Other phthalides isolated from fungi with biological activities.
Uniqueness: 7-Hydroxyisobenzofuran-1(3H)-one stands out due to its specific hydroxyl group at the 7th position, which imparts unique chemical reactivity and biological activity compared to other phthalides .
Biological Activity
7-Hydroxyisobenzofuran-1(3H)-one, also known as 7-HIBF, is an organic compound with the molecular formula C9H8O3 and a CAS number of 3956-91-0. It has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The compound contains a hydroxyl group (-OH) and a carbonyl group (C=O), which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H8O3 |
| Molecular Weight | 164.16 g/mol |
| Melting Point | 90-92 °C |
| Solubility | Soluble in organic solvents, slightly soluble in water |
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor and modulator of signaling pathways.
Enzyme Inhibition
Studies have shown that 7-HIBF can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of 7-HIBF in a murine model of acute inflammation. The results demonstrated a significant reduction in pro-inflammatory cytokines and edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antioxidant Properties : Another investigation focused on the antioxidant capacity of this compound. The compound exhibited strong free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related damage .
- Neuroprotective Effects : Research has also explored the neuroprotective effects of 7-HIBF in models of neurodegeneration. It was found to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Hydroxyisobenzofuran-1(3H)-one, and how are intermediates characterized?
- Methodological Answer : A typical approach involves starting with substituted phenols and anhydrides. For example, 2-methylphenol and pent-4-enoic anhydride react under reflux, followed by column chromatography (hexane:ethyl acetate gradients) to isolate (Z/E)-isomers. Characterization includes -NMR (e.g., δ 5.25 ppm for lactone protons) and -NMR (e.g., δ 171.1 ppm for carbonyl carbons), supplemented by IR (1736 cm for lactone C=O) and mass spectrometry .
Q. How can spectroscopic techniques differentiate structural isomers of this compound?
- Methodological Answer : -NMR coupling constants and chemical shifts are critical. For instance, vicinal coupling constants () in aromatic protons indicate substitution patterns. IR spectroscopy identifies functional groups (e.g., hydroxyl stretches at 3032 cm), while -NMR distinguishes carbonyl environments (δ 164–171 ppm) .
Q. What safety protocols are essential when handling this compound derivatives?
- Methodological Answer : Use fume hoods for synthesis due to volatile reagents (e.g., dibromomethane). Avoid skin contact by wearing nitrile gloves and lab coats. Store compounds in airtight containers at 4°C, and dispose of waste via certified chemical disposal services. Safety data sheets (SDS) for structurally similar compounds recommend hazard codes H315 (skin irritation) and H319 (eye damage) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : A 2 factorial design can test variables like temperature (140°C vs. 100°C), catalyst loading (0.1–0.3 mmol Pd(OAc)), and reaction time (12–24 h). Response surface methodology (RSM) identifies interactions between factors, with yield as the response variable. This approach resolved competing reaction pathways in palladium-catalyzed cyclizations .
Q. How do contradictions in reported biological activities of this compound derivatives arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., phytotoxicity tests using different plant models). Standardize protocols: for example, use Arabidopsis thaliana root elongation assays at 10–100 µM concentrations. Cross-validate cytotoxicity data with multiple cell lines (e.g., PC12 and HeLa) and control for solvent effects (DMSO ≤0.1%). Meta-analysis of literature (e.g., Huang et al. vs. Arnone et al.) clarifies structure-activity relationships .
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model transition states and charge distribution. Solvent effects (e.g., acetone vs. water) are incorporated via the Polarizable Continuum Model (PCM). Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps predict regioselectivity in ring-opening reactions .
Q. How do enzymatic and chemical synthesis routes for this compound compare in stereoselectivity?
- Methodological Answer : Enzymatic hydrolysis (e.g., using Candida antarctica lipase B) achieves >90% enantiomeric excess (ee) for (3aS,7aR)-isomers, whereas chemical methods (e.g., chiral auxiliaries) yield 70–80% ee. Compare via HPLC with chiral columns (Chiralpak IA, hexane:isopropanol 90:10) and optical rotation measurements. Cost-benefit analysis should consider enzyme immobilization and scalability .
Q. What strategies link this compound’s crystal structure to its phytotoxic activity?
- Methodological Answer : X-ray crystallography (monoclinic P2/c, ) reveals planar lactone rings and hydrogen-bonding networks (C–H⋯O). Molecular docking (AutoDock Vina) predicts binding to plant cytochrome P450 enzymes. Validate by synthesizing analogs with modified substituents (e.g., methoxy → hydroxy) and testing in Lemna minor growth inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
